molecular formula C24H18N4O4 B2374453 3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1206997-79-6

3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2374453
CAS RN: 1206997-79-6
M. Wt: 426.432
InChI Key: DEWJVLMHPJAPFP-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O4 and its molecular weight is 426.432. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of novel bioactive compounds, including those bearing the 1,2,4-oxadiazole ring, which is structurally related to the query compound. These efforts aim to understand the chemical properties and to explore the biological activities of these compounds. For instance, Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, highlighting the antitumor activity of these compounds towards a panel of 11 cell lines in vitro (Maftei et al., 2013).

Biological Activities

The biological activities of quinazoline derivatives are an area of significant interest. These compounds have been investigated for various pharmacological properties, including antimicrobial, antimalarial, and herbicidal activities. For example, Gupta et al. (2008) synthesized and screened several quinazoline derivatives for antibacterial and antifungal activities, demonstrating that some compounds exhibited better antibacterial than antifungal activities (Gupta et al., 2008). Similarly, Malik et al. (2011) explored the activities of quinazolinediones and fluoroquinolones against Mycobacterium smegmatis, providing insights into the molecular interactions and potential applications in treating bacterial infections (Malik et al., 2011).

Material Science Applications

Compounds with the 1,3,4-oxadiazole ring have also found applications in material science, particularly in the synthesis of mesogenic materials. Abboud et al. (2017) synthesized new mesogenic homologous series bearing the 1,3,4-oxadiazole ring, which displayed different liquid crystalline mesophases, indicating their potential use in the development of liquid crystal displays and other electronic devices (Abboud et al., 2017).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-31-18-10-7-15(8-11-18)14-28-23(29)19-12-9-17(13-20(19)25-24(28)30)22-26-21(27-32-22)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWJVLMHPJAPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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